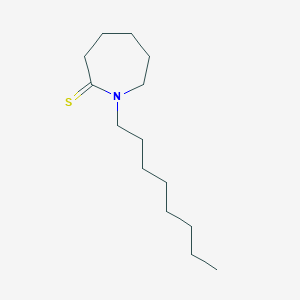

1-Octylazepane-2-thione

Description

Significance of Azepane Heterocycles in Contemporary Organic Chemistry

Azepane, a saturated seven-membered nitrogen-containing heterocycle, represents a pivotal structural motif in modern organic and medicinal chemistry. ijnrd.orgresearchgate.net These seven-membered rings offer a unique combination of structural flexibility and three-dimensional complexity, making them valuable components in the design of new molecules. researchgate.net The azepane core is found in a variety of medicinally significant compounds and bioactive natural products, including alkaloids derived from Stemona, Ergot, Kopsia, and Securinega species. acs.org

The versatility of the azepane scaffold makes it a crucial building block for constructing diverse and complex organic molecules. ijnrd.orgacs.org Derivatives of azepane are widely investigated for a range of potential therapeutic applications, with research exploring their roles as anticancer, anti-inflammatory, antifungal, and antiviral agents. ijnrd.org A notable example of a drug featuring this heterocyclic system is Quetiapine, which is utilized in the treatment of schizophrenia. ijnrd.org The ability to functionalize the azepane ring at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, thereby optimizing their function for specific applications in drug discovery and materials science. acs.org

Overview of Thione Functionalities in Chemical Research

Thiones, also known as thioketones, are a class of organosulfur compounds characterized by a carbon-sulfur double bond (C=S). wikipedia.orgontosight.ai This functional group is the sulfur analogue of the more common carbonyl group (C=O) found in ketones. The replacement of the oxygen atom with a sulfur atom imparts distinct chemical properties and reactivity to the molecule. Thiones are typically synthesized from their corresponding ketones through the use of thionating agents, with Lawesson's reagent and phosphorus pentasulfide being common examples. wikipedia.orggoogle.com

In chemical research, the thione functionality is valued for its unique reactivity. The C=S bond is generally more reactive towards nucleophiles compared to the C=O bond. evitachem.com Thiones can participate in a variety of chemical transformations, including nucleophilic additions, cycloadditions, and oxidations. evitachem.comuzh.ch When the thione group is part of a cyclic amide structure, the resulting compound is known as a thiolactam. rsc.orgnih.govrsc.org Thiolactams, like their lactam counterparts, are important intermediates in organic synthesis. researchgate.net The distinct electronic nature of the thione group can be leveraged in asymmetric synthesis, where sulfur-containing chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have demonstrated high efficacy. scielo.org.mx The thione group's ability to interact with biological molecules, for instance by forming covalent bonds with nucleophilic sites in proteins, makes it a feature of interest in medicinal chemistry.

Contextualization of 1-Octylazepane-2-thione within the Broader Thione Class

This compound is a specific chemical entity that integrates the structural features of both an azepane ring and a thione functional group. molbase.commolbase.com It is classified as a thiolactam, a subclass of thiones. The molecule consists of a seven-membered azepane ring where the carbonyl group at the 2-position of the corresponding lactam (1-octylazepan-2-one) has been replaced by a thione group. google.comnih.gov The nitrogen atom at the 1-position is substituted with an n-octyl group, a linear eight-carbon alkyl chain.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | molbase.com |

| CAS Number | 62353-47-3 | molbase.commolbase.com |

| Molecular Formula | C14H27NS | molbase.commolbase.com |

| Molecular Weight | 241.436 g/mol | molbase.commolbase.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,3-Thiazolidine-2-thione |

| 1-Octylazepan-2-one |

| This compound |

| Azepane |

| Lawesson's reagent |

| Phosphorus pentasulfide |

Properties

CAS No. |

62353-47-3 |

|---|---|

Molecular Formula |

C14H27NS |

Molecular Weight |

241.44 g/mol |

IUPAC Name |

1-octylazepane-2-thione |

InChI |

InChI=1S/C14H27NS/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14(15)16/h2-13H2,1H3 |

InChI Key |

DWFNKOXJZOLULI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1CCCCCC1=S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Octylazepane 2 Thione and Analogous Azepanethiones

Strategies for Azepane Ring Construction

The formation of the seven-membered azepane ring is a key challenge in the synthesis of these compounds due to unfavorable enthalpic and entropic factors associated with medium-sized rings. mdpi.com Nevertheless, various effective strategies have been developed to overcome these hurdles.

Intramolecular cyclization is a direct and attractive strategy for the synthesis of the azepane skeleton. mdpi.com Various transition-metal-catalyzed and acid-catalyzed methods have been successfully employed to facilitate this transformation.

One notable method is the silyl-aza-Prins cyclization, which can produce trans-azepanes with high yields and good to excellent diastereoselectivities. nih.gov The outcome of this reaction can be dependent on the specific Lewis acid used as a catalyst, with indium(III) chloride selectively producing azepanes. nih.gov Another powerful technique is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. This approach provides an efficient route to novel, functionally substituted seven-membered azacycles. nih.gov The mechanism is thought to involve the intermolecular addition of an amine to a copper-activated triple bond, which is then followed by an intramolecular cyclization. nih.gov

Furthermore, rhodium-catalyzed reactions have emerged as a valuable tool for constructing medium-sized nitrogen heterocycles like azepines. researchgate.net These methods often leverage distinct mechanistic pathways to overcome the challenges typically associated with the formation of seven-membered rings. researchgate.net The development of new effective strategies for the selective preparation of uniquely substituted azepane derivatives remains an area of significant interest for synthetic chemists. nih.govresearchgate.net

Table 1: Selected Cyclization Strategies for Azepane Ring Synthesis

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Silyl-aza-Prins Cyclization | InCl₃ | Provides trans-azepanes with high yields and diastereoselectivity. | nih.gov |

| Tandem Amination/Cyclization | Cu(I) complexes (e.g., Cu(MeCN)₄PF₆) | Efficient for functionalized allenynes and amines; forms substituted azepines. | nih.gov |

| Reductive Pd-catalyzed Cyclization | Palladium catalysts | Used for the cyclization of bromoenynamides to form dibenzoazocine derivatives. | mdpi.com |

| Intramolecular N-arylation | Copper Iodide / Proline | Effective for synthesizing 8- to 10-membered N-heterocycles from phosphoramidates. | mdpi.com |

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid synthesis of diverse and complex heterocyclic scaffolds from three or more simple starting materials in a single pot. windows.netnih.govresearchgate.net This approach is highly valued in diversity-oriented synthesis, as it allows for the generation of large libraries of compounds for biological screening. nih.gov

The sequencing of MCRs with subsequent cyclization reactions is a particularly effective stratagem for building diverse heterocyclic frameworks. nih.gov For instance, classic isocyanide-based MCRs like the Ugi and Passerini reactions can produce intermediate products that undergo further transformations to yield a wide variety of nitrogen-containing heterocycles. researchgate.net These reactions are advantageous due to their efficiency, reduced waste, and lower costs for energy and labor. researchgate.net By carefully choosing the initial components, it is possible to construct molecular skeletons that can be readily converted into azepanethiones or other heterocyclic thiones. The flexibility of MCRs allows for the incorporation of various functional groups, which can then be used to drive different cyclization pathways, leading to a diverse array of final products. nih.gov

Table 2: Overview of Multicomponent Reactions in Heterocycle Synthesis

| MCR Type | Key Components | Resulting Scaffold | Advantages | Reference |

|---|---|---|---|---|

| Ugi Four-Component Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-acylamino carboxamide | High atom economy and structural diversity. Can be followed by cyclization. | nih.gov |

| Ugi-Smiles Coupling | Similar to U-4CR but with an electron-deficient phenol (B47542) instead of a carboxylic acid. | Intermediates for various cyclization modes. | Access to different heterocyclic systems. | nih.gov |

| General MCRs | Varies (e.g., alkynes, amines, CS₂) | Diverse heterocyclic thiones | Rapid access to molecular complexity and diversity. | windows.netresearchgate.net |

Introduction of the Thione Moiety

The conversion of a carbonyl group to a thiocarbonyl (thione) group, or the direct incorporation of sulfur during ring formation, is a pivotal step in the synthesis of azepanethiones. Several reagents and methodologies are available for this transformation.

Carbon disulfide (CS₂) is a versatile and widely used reagent that serves as a C=S source for the synthesis of various sulfur-containing heterocycles. researchgate.net It is particularly effective in multicomponent protocols for the construction of heterocyclic thiones. researchgate.net

One-pot synthesis strategies often utilize CS₂ in annulation reactions. For example, a three-component reaction involving nitrobenzene, chalcones, and carbon disulfide can be used to conveniently synthesize thiazole-2-thiones. researchgate.net This process achieves the construction of one C-S and two C-N bonds via a [3+2] cycloaddition reaction. researchgate.net Similarly, innovative MCRs involving CS₂ are considered highly advantageous for the practical and efficient synthesis of both acyclic and heterocyclic structures. researchgate.net The reactivity of CS₂ allows for its participation in various cyclization and bond-forming cascades, making it a valuable building block in heterocyclic chemistry. researchgate.netorganic-chemistry.org

Table 3: Examples of CS₂ in Heterocyclic Thione Synthesis

| Reactants | Product Type | Reaction Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Nitrobenzene, Chalcones, CS₂ | Thiazole-2-thiones | NaOH as base, one-pot | [3+2] cycloaddition | researchgate.net |

| α-tertiary propargylamines, CS₂ | 1,3-thiazolidine-2-thiones | Base-catalyzed, ambient temperature | Construction of scaffolds with quaternary carbons | researchgate.net |

| Indoles, CS₂, Nitroarenes | (Z)-3-((arylamino)methylene)indoline-2-thiones | Multicomponent reaction | Stereoselective synthesis from easily available materials | researchgate.net |

Besides the use of CS₂, other methods for introducing sulfur into a molecule are prevalent. These often involve a thionating agent to convert a precursor, typically a lactam (cyclic amide), into the corresponding thiolactam (cyclic thioamide). Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most common reagents for this transformation.

Another elegant strategy involves a "sulfide contraction" reaction. This methodology, exemplified by the Eschenmoser sulfide (B99878) contraction, typically involves the formation of a thioether linkage followed by an elimination or extrusion of sulfur to generate the final product. researchgate.net For instance, the synthesis of certain β-enamino lactones has been achieved through a process that involves the formation of a salt between an N-arylpyrrolidine-2-thione and an alkyl bromoacetate, followed by the extrusion of sulfur. researchgate.net While this specific example leads to a different class of compounds, the underlying principle of forming a sulfur-containing intermediate and subsequent sulfur extrusion is a recognized mechanism in organic synthesis. researchgate.net General sulfur transfer mechanisms, which are crucial in many biological processes, can also provide inspiration for synthetic strategies, often involving intermediates like persulfides. nih.gov

Alkyl Chain Elaboration and Functionalization

The final step in the synthesis of 1-Octylazepane-2-thione is the attachment of the C₈H₁₇ alkyl chain to the nitrogen atom of the azepane-2-thione ring. This is typically achieved through a standard N-alkylation reaction.

The nitrogen atom in the thiolactam ring of azepane-2-thione is nucleophilic. The reaction generally proceeds by first treating the azepane-2-thione with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The base deprotonates the N-H bond, generating a more nucleophilic amide anion. This anion then reacts with an octyl electrophile, typically 1-bromooctane (B94149) or 1-iodooctane, via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The amide anion displaces the halide leaving group, forming the C-N bond and yielding the final product, this compound. The choice of base, solvent, and temperature can be optimized to ensure high yields and minimize potential side reactions.

N-Alkylation Strategies for this compound

The introduction of an octyl group at the nitrogen atom of the azepane-2-thione core is a critical step in the synthesis of the target compound. This transformation is typically achieved through N-alkylation, a fundamental reaction in organic chemistry. The most direct approach involves the reaction of azepane-2-thione with an octyl halide, such as 1-bromooctane or 1-iodooctane, in the presence of a base.

The choice of base and solvent is crucial for the success of this reaction, influencing both the reaction rate and the yield of the desired N-alkylated product. Strong bases like sodium hydride (NaH) are often employed to deprotonate the nitrogen atom of the azepane-2-thione, forming a highly nucleophilic amide anion. This anion then readily attacks the electrophilic carbon of the octyl halide in a classic SN2 reaction. Aprotic polar solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), are typically used to dissolve the reactants and facilitate the reaction.

An alternative and often milder approach involves the use of weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent. While the reaction may proceed more slowly, these conditions can be advantageous when dealing with substrates that are sensitive to stronger bases. Phase-transfer catalysts can also be employed to facilitate the reaction between the water-soluble base and the organic-soluble reactants.

Table 1: Representative Conditions for N-Alkylation of Lactam and Thiolactam Analogs

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Bromooctane | NaH | DMF | 25 | >90 (estimated) |

| 2 | 1-Iodooctane | K2CO3 | Acetonitrile | 80 | 85-95 (typical) |

It is important to note that while these are standard conditions for N-alkylation, the specific optimization for this compound would require experimental validation.

Precursor Functionalization in Azepanethione Synthesis

The synthesis of azepanethiones is not limited to the direct modification of the pre-formed ring. Functionalization of precursors offers an alternative and often more versatile approach to introduce desired substituents. For the synthesis of this compound, this could involve the initial N-alkylation of ε-caprolactam, the oxygen analog of azepane-2-thione, followed by a thionation reaction.

The N-alkylation of ε-caprolactam with an octyl halide proceeds under similar conditions to those described for azepane-2-thione. Once N-octyl-ε-caprolactam is obtained, the carbonyl group can be converted to a thiocarbonyl group. Lawesson's reagent and phosphorus pentasulfide (P4S10) are the most commonly used thionating agents for this transformation. The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene at elevated temperatures.

Furthermore, the azepane ring itself can be constructed from linear precursors that already contain the desired N-octyl group. For instance, a long-chain amino acid with an octyl group on the nitrogen could be cyclized to form the corresponding lactam, which is then thionated. This approach allows for greater control over the placement of substituents on the azepane ring. Recent advances have also demonstrated the synthesis of polysubstituted azepanes from the dearomative ring-expansion of nitroarenes, a strategy that could be adapted for the synthesis of functionalized azepanethiones. rwth-aachen.de

One-Pot and Cascade Reaction Sequences

To improve synthetic efficiency, reduce waste, and minimize purification steps, one-pot and cascade reactions are increasingly employed in organic synthesis. youtube.com In the context of this compound, a one-pot synthesis could involve the sequential addition of reagents to a single reaction vessel to perform multiple transformations. For example, the N-alkylation of ε-caprolactam and the subsequent thionation could potentially be carried out in a single pot, avoiding the isolation of the N-octyl-ε-caprolactam intermediate.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. 20.210.105 While specific cascade reactions leading directly to this compound are not extensively documented, the principles of cascade synthesis can be applied. For instance, a reaction sequence could be designed where the formation of the azepane ring from a linear precursor triggers a subsequent thionation step. The development of such elegant and efficient synthetic routes is an active area of research in heterocyclic chemistry. nih.govnih.gov

Novel Catalytic Systems in Thione Synthesis

The development of novel catalytic systems offers a promising avenue for the synthesis of thiones with improved efficiency, selectivity, and sustainability. While traditional thionation methods often require stoichiometric amounts of reagents like Lawesson's reagent, catalytic approaches aim to use a substoichiometric amount of a catalyst to facilitate the transformation.

Transition-metal catalysis, in particular, has shown great potential in the functionalization of C-H bonds and the formation of heterocyclic rings. rsc.org For instance, catalytic systems could be developed for the direct conversion of lactams to thiolactams using a sulfur source in the presence of a suitable catalyst. While the direct catalytic thionation of N-octyl-ε-caprolactam is a developing area, related catalytic methods for the synthesis of other sulfur-containing heterocycles are known.

Furthermore, biocatalysis, using enzymes to perform chemical transformations, is emerging as a green and highly selective alternative to traditional chemical methods. While not yet applied to the synthesis of this compound, the discovery and engineering of enzymes capable of catalyzing thionation reactions could revolutionize the synthesis of this and other thiones in the future.

Reaction Pathways and Chemical Reactivity of 1 Octylazepane 2 Thione

Nucleophilic and Electrophilic Character of the Thione Group

The thione (C=S) group in 1-Octylazepane-2-thione is the primary center of reactivity, exhibiting both nucleophilic and electrophilic properties. This dual reactivity is a consequence of the electronic structure of the thioamide functional group, which can be described by resonance contributors.

The sulfur atom, being larger and more polarizable than oxygen, possesses significant nucleophilic character. It readily reacts with a variety of electrophiles. This reactivity is enhanced by the contribution of the resonance structure where a negative charge resides on the sulfur atom, making it an effective site for electrophilic attack.

Conversely, the thiocarbonyl carbon atom is electrophilic. Due to the electronegativity difference between carbon and sulfur, the carbon atom bears a partial positive charge, making it susceptible to attack by nucleophiles. However, the resonance donation from the nitrogen atom's lone pair electrons partially mitigates this electrophilicity, making thioamides generally less reactive towards nucleophiles than their thioketone counterparts but more reactive than the corresponding amides. The presence of the electron-donating N-octyl group further increases the electron density on the nitrogen, enhancing its contribution to the resonance stabilization and slightly reducing the electrophilicity of the thiocarbonyl carbon.

Tautomerism and Isomerism in Azepane-2-thiones

Like other thioamides, this compound can exist in a tautomeric equilibrium between the thione form (a thiolactam) and the thiol form (a thioimidate), specifically named 1-Octyl-2,3,4,5,6,7-hexahydro-1H-azepine-2-thione and 7-Mercapto-1-octyl-3,4,5,6-tetrahydro-2H-azepine, respectively.

For the vast majority of simple and cyclic thioamides, the thione form is overwhelmingly dominant in the equilibrium mixture under standard conditions. This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the influence of solvation. Spectroscopic methods such as UV, IR, and NMR spectroscopy have consistently confirmed the predominance of the thione tautomer in various environments.

The position of the equilibrium is sensitive to the solvent environment. Polar, protic solvents tend to stabilize the more polar thione tautomer through hydrogen bonding and other dipole-dipole interactions. In contrast, nonpolar solvents may slightly favor the less polar thiol form, although the thione form typically remains the major species.

| Solvent Type | Effect on Equilibrium | Predominant Tautomer | Primary Stabilizing Interaction |

|---|---|---|---|

| Polar Protic (e.g., Ethanol, Water) | Shifts equilibrium significantly toward the thione form. | Thione | Hydrogen bonding with the thione sulfur. |

| Polar Aprotic (e.g., Acetonitrile (B52724), DMSO) | Strongly favors the thione form. | Thione | Dipole-dipole interactions. |

| Nonpolar (e.g., Cyclohexane, Dichloromethane) | May show a slight increase in the proportion of the thiol form, but the thione often still predominates. | Thione (major) / Thiol (minor) | Minimal solvent interaction; intrinsic stability dominates. |

Oxidation Reactions of Azepanethiones

The sulfur atom in the thione group of this compound is susceptible to oxidation. The nature of the product depends on the oxidant used and the reaction conditions.

A common oxidative transformation for thiones and thiols is the formation of a disulfide bridge. While direct oxidation of the thione is possible, the reaction often proceeds through the minor thiol tautomer. In the presence of an oxidizing agent, the thiol tautomer can be oxidized to a disulfide. According to Le Chatelier's principle, the consumption of the thiol tautomer shifts the tautomeric equilibrium, leading to the gradual conversion of the thione into the disulfide product.

The mechanism for the oxidation of the thiol form typically involves the formation of a sulfur-centered radical as a key intermediate. This process can be initiated by various oxidizing agents. The resulting thiyl radicals are highly reactive and rapidly dimerize to form a stable disulfide bond.

Reductive Transformations of Azepanethione Systems

The thioamide group in this compound can be completely reduced to an amine. This transformation is a powerful synthetic tool for converting a thiolactam into a cyclic amine.

This reduction is typically accomplished using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). Unlike the reduction of amides, which can be challenging, the reduction of thioamides proceeds readily. The reaction effectively replaces the C=S group with a CH₂ group, yielding 1-Octylazepane.

The mechanism of thioamide reduction with LiAlH₄ is analogous to that of amide reduction. It proceeds through the following key steps:

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic thiocarbonyl carbon. This breaks the C=S pi bond, and the electrons move to the sulfur atom, forming a tetrahedral intermediate.

Formation of a Thio-hemiaminal Aluminoxane Complex: The sulfur atom coordinates to the aluminum species.

Elimination: The tetrahedral intermediate collapses, and the sulfur atom is eliminated as a good leaving group (coordinated to aluminum), forming a highly reactive iminium ion intermediate.

Second Hydride Attack: A second equivalent of hydride rapidly attacks the electrophilic carbon of the iminium ion, resulting in the final saturated amine product.

The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine product.

Diverse Functional Group Transformations and Derivatization of this compound

The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the thiollactam core, which combines features of a thioamide and a cyclic amine, and the N-octyl substituent. This structure allows for a variety of transformations, enabling the synthesis of a diverse range of derivatives. Key reaction pathways include transformations involving the thione unit, such as acylation and cycloaddition, as well as reactions that functionalize the N-alkyl chain or cleave the heterocyclic ring.

Acylation Reactions of Azepanethiones

The nitrogen atom of the azepane-2-thione ring, being part of a thioamide linkage, exhibits nucleophilic character and can readily undergo acylation. This reaction is a common strategy for the derivatization of thiollactams, leading to the formation of N-acyl-azepane-2-thiones. These products are valuable intermediates in organic synthesis, with the acyl group serving as a protecting group or as a precursor for further transformations.

The acylation of N-substituted azepane-2-thiones is typically achieved by treatment with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. The choice of base and solvent can influence the reaction rate and yield. Non-nucleophilic bases like triethylamine (B128534) or pyridine (B92270) are commonly employed to neutralize the acid generated during the reaction. The reaction generally proceeds under mild conditions, often at room temperature.

While direct acylation of the nitrogen atom is the primary pathway, the sulfur atom can also exhibit nucleophilicity, potentially leading to S-acylation products. However, N-acylation is generally the thermodynamically favored outcome. The nature of the N-substituent on the azepane-2-thione can influence the nucleophilicity of the nitrogen atom and, consequently, the reaction conditions required for efficient acylation.

| Substrate | Acylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Aryl Benzimidazolepyrimidine | 4-Nitrobenzoyl chloride | Triethylamine | Not specified | N-Acylated product | Not specified |

| Amide with Pyridine Ring | Acyl chloride | Diisopropylethylamine (DIPEA) | Dichloromethane | Imide | Moderate to excellent |

| Amine | Acid chloride | Pyridine, DMAP, TEA | Dry solvent | Amide | Not specified |

Cycloaddition Reactions Involving the Thione Unit

The carbon-sulfur double bond (thione) in this compound can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions provide powerful methods for the construction of complex heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): The thione group can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered sulfur-containing heterocycles. reddit.com The reactivity of the thione as a dienophile is enhanced by the presence of electron-withdrawing groups. The reaction is typically carried out by heating the thiollactam with the diene, sometimes in the presence of a Lewis acid catalyst to accelerate the reaction and control stereoselectivity. wikipedia.orgnih.gov

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The thione unit can also react with 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.orgrsc.org In these reactions, the thiollactam acts as the dipolarophile. A variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, can be employed, leading to a diverse range of heterocyclic products. youtube.comwikipedia.org These reactions are often highly regioselective and stereoselective, providing a predictable route to complex molecular architectures. acs.orgacs.orgnih.gov

| Reaction Type | Reactant 1 (Thione source) | Reactant 2 | Product Type | Key Features |

|---|---|---|---|---|

| [4+2] Cycloaddition | Thiophene (as a diene) | Maleimide derivatives | Thiophene-maleimide adducts | Promoted by AlCl3, stereoselective (exo form) nih.gov |

| [3+2] Cycloaddition | Electron-deficient thioamides | Benzynes | Dihydrobenzothiazoles | Proceeds via a stabilized ammonium (B1175870) ylide acs.org |

| [3+2] Cycloaddition | Nitrone | Alkene | Isoxazolidine | Concerted, pericyclic process wikipedia.org |

Cross-Dehydrogenative Coupling Strategies

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for the formation of C-C and C-heteroatom bonds by the direct coupling of two C-H bonds. While specific examples involving this compound are not extensively documented, the principles of CDC can be applied to this molecule. Potential sites for CDC on this compound include the α-carbon to the nitrogen atom within the octyl chain and various positions on the azepane ring.

These reactions typically involve a metal catalyst (e.g., copper, iron, or palladium) and an oxidant to facilitate the C-H bond activation and subsequent bond formation. The regioselectivity of the coupling can often be controlled by the choice of catalyst and directing groups. For N-alkyl substituted heterocycles, the α-C-H bonds of the alkyl group are often susceptible to oxidative functionalization.

Given the presence of the N-octyl group, CDC reactions could potentially be employed to introduce new functional groups at the C1 position of the octyl chain, leading to novel derivatives with modified steric and electronic properties.

C-N Bond Cleavage and Formation

The azepane-2-thione ring contains an amide-like C-N bond that can be susceptible to cleavage under certain conditions. This reactivity can be harnessed for ring-opening reactions, leading to linear amino thioacids or their derivatives. Such transformations can be valuable in the synthesis of peptidomimetics or other complex molecules.

The cleavage of the C-N bond in cyclic amides can be achieved through various methods, including acidic or basic hydrolysis, or reductive cleavage. For instance, a transition-metal-free single-electron transfer reaction has been developed for the C-N σ bond cleavage of N-acylazetidines, which could potentially be adapted for thiollactams. mdpi.com

Advanced Spectroscopic Characterization of 1 Octylazepane 2 Thione and Its Derivatives

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Octylazepane-2-thione is expected to show several characteristic absorption bands.

A key absorption is that of the C=S (thiocarbonyl) stretching vibration. This band is typically found in the region of 1200-1050 cm⁻¹ and is often weaker than the corresponding C=O stretching band in lactams. rsc.org The C-N stretching vibration of the tertiary amide is expected to appear in the range of 1200-1300 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) and methyl groups of the alkyl chain and the azepane ring will be prominent in the 2850-2960 cm⁻¹ region. libretexts.orglibretexts.org Additionally, C-H bending vibrations are expected in the 1470-1450 cm⁻¹ range. researchgate.netarkat-usa.org

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| C-N stretch | 1200 - 1300 | Medium |

| C=S stretch | 1050 - 1200 | Medium-Weak |

| C-H bend | 1450 - 1470 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from the thiocarbonyl group. Thioamides typically exhibit two main absorption bands. The more intense band, corresponding to a π → π* transition, is usually observed in the shorter wavelength UV region, often below 250 nm. A weaker band, attributed to an n → π* transition of the non-bonding electrons on the sulfur atom, is expected at a longer wavelength, typically in the range of 260-300 nm. masterorganicchemistry.com The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | < 250 | High |

| n → π | 260 - 300 | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₄H₂₇NS), the calculated molecular weight is approximately 241.47 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 241.

The fragmentation pattern is expected to be influenced by the presence of the azepane ring and the N-octyl substituent. Common fragmentation pathways for N-substituted lactams and related compounds involve cleavage of the N-alkyl chain and fragmentation of the heterocyclic ring. researchgate.netmdpi.com Key fragmentation patterns could include the loss of the octyl chain or parts of it, as well as characteristic cleavages of the azepane-2-thione ring. For instance, cleavage of the C-N bond of the octyl group could lead to a fragment corresponding to the azepane-2-thione cation. Alpha-cleavage adjacent to the nitrogen atom is also a likely fragmentation pathway.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 241 | [M]⁺ (Molecular Ion) |

| 128 | [M - C₈H₁₅]⁺ (Loss of octene) |

| 113 | [C₈H₁₇]⁺ (Octyl cation) |

| Varies | Fragments from ring opening and cleavage |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through fragmentation analysis. wikipedia.org In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a molecular ion (M•+). libretexts.orgyoutube.com This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which allows for the elucidation of the molecule's structure. youtube.com

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is anticipated to be dominated by two main pathways: cleavage of the N-octyl side chain and fragmentation of the azepane-2-thione ring.

N-Octyl Chain Fragmentation: The long alkyl chain is susceptible to characteristic cleavages, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org A prominent peak would be expected from the loss of a heptyl radical (•C₇H₁₅) via α-cleavage adjacent to the nitrogen atom, leading to a stable ion.

Ring Fragmentation: The seven-membered thiolactam ring can undergo various cleavages. Fragmentation patterns for similar caprolactam structures often involve the loss of small neutral molecules or radicals from the ring. researchgate.net

The table below outlines the expected key fragments for this compound in an EI-MS spectrum.

| m/z Value | Proposed Fragment Structure | Description of Loss |

|---|---|---|

| 241 | [C₁₄H₂₇NS]⁺ | Molecular Ion (M•+) |

| 226 | [M - CH₃]⁺ | Loss of a methyl radical from the octyl chain |

| 142 | [M - C₇H₁₅]⁺ | α-cleavage, loss of a heptyl radical |

| 115 | [C₅H₉NS]⁺ | Azepane-2-thione fragment |

| 57 | [C₄H₉]⁺ | Butyl cation from the octyl chain |

| 43 | [C₃H₇]⁺ | Propyl cation from the octyl chain |

High-Resolution Mass Spectrometry (HR-EI-MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition, a task that is not possible with standard low-resolution mass spectrometry. scispace.com When coupled with Electron Ionization (EI), HR-EI-MS can determine the exact elemental formulas for the molecular ion and each fragment ion observed in the spectrum. creative-proteomics.com

The key advantage of HRMS in analyzing sulfur-containing compounds like this compound lies in its ability to utilize the unique isotopic signature of sulfur. The presence of the ³⁴S isotope, which has a natural abundance of approximately 4.21%, creates a characteristic A+2 peak. High-resolution instruments can resolve the mass difference between a ³⁴S-containing ion and an ion containing two ¹³C atoms, confirming the presence and number of sulfur atoms in the molecule or fragment. nih.gov

The table below shows the calculated exact masses for the molecular ion and a key fragment of this compound, which would be confirmed by HR-EI-MS.

| Molecular Formula | Species | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₄H₂₇NS | Molecular Ion [M]⁺ | 241.18642 |

| C₁₄H₂₇N³⁴S | Molecular Ion Isotope [M+2]⁺ | 243.18223 |

| C₇H₁₂NS | Fragment [M - C₇H₁₅]⁺ | 142.06902 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details. nih.gov

For this compound, a single-crystal X-ray diffraction study would provide definitive information on the solid-state conformation of the molecule. Based on studies of substituted ε-caprolactams, the seven-membered azepane ring is expected to adopt a stable chair-type conformation. rsc.org The thioamide group [C(=S)-N] within the ring is known to be planar due to the partial double bond character of the C-N bond. wikipedia.org The long N-octyl chain would likely adopt an extended, low-energy conformation within the crystal lattice. This technique would precisely measure the key structural parameters of the molecule.

Below are hypothetical, yet representative, crystallographic data for this compound, based on known structures of similar heterocyclic compounds.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Unit Cell Dimensions (a, b, c) | a ≈ 10-15 Å, b ≈ 8-12 Å, c ≈ 15-20 Å |

| β Angle | ≈ 90-105° (for Monoclinic) |

| Volume (V) | ≈ 2000-3000 ų |

| Molecules per unit cell (Z) | 4 or 8 |

| C=S Bond Length | ~1.68 Å |

| C-N Bond Length (thioamide) | ~1.31 Å |

Advanced Fluorescence Spectroscopic Techniques

Fluorescence spectroscopy investigates the electronic transitions in molecules. A molecule absorbs light at a specific wavelength (excitation), promoting an electron to a higher energy state. The subsequent return to the ground state can occur via the emission of light (fluorescence) at a longer wavelength.

Electronic absorption studies are conducted using UV-Visible spectroscopy to determine the wavelengths of light a molecule absorbs. The thioamide functional group in this compound contains a C=S chromophore, which is known to have a π→π* electronic transition. This transition results in a characteristic UV absorption maximum at approximately 265 nm. nih.gov

Fluorescence emission studies measure the light emitted by a substance after it has absorbed light. However, the thioamide group is generally known to be a poor fluorophore and often acts as an efficient fluorescence quencher. nih.gov This quenching behavior occurs through mechanisms such as photoinduced electron transfer (PeT), where the thioamide group can accept an electron from an excited fluorophore. acs.org Therefore, this compound itself is not expected to exhibit significant fluorescence emission. Its primary characteristic in fluorescence studies would be its ability to quench the fluorescence of other molecules.

| Spectroscopic Property | Expected Observation for this compound | Rationale |

|---|---|---|

| UV Absorption (λmax) | ~265 nm | Corresponds to the π→π* transition of the thioamide C=S group. nih.gov |

| Fluorescence Emission | Very weak to negligible | Thioamides are known to be inefficient emitters and effective fluorescence quenchers. nih.gov |

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are key parameters that quantify the efficiency and dynamics of the fluorescence process.

Fluorescence Quantum Yield (ΦF): This is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process, with a value ranging from 0 to 1. youtube.com

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. nih.gov

Given that thioamides are known fluorescence quenchers, the fluorescence quantum yield for this compound is expected to be extremely low (approaching zero). Consequently, its fluorescence lifetime would be very short, as non-radiative decay pathways would dominate the de-excitation process. nih.gov

| Parameter | Symbol | Expected Value | Interpretation |

|---|---|---|---|

| Fluorescence Quantum Yield | ΦF | Very Low (< 0.01) | Indicates that fluorescence is a highly inefficient process for this molecule. |

| Fluorescence Lifetime | τ | Short (picoseconds to nanoseconds) | Reflects the rapid de-excitation of the excited state through non-radiative pathways. |

Computational Investigations and Theoretical Studies of 1 Octylazepane 2 Thione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For 1-Octylazepane-2-thione, DFT calculations would elucidate the distribution of electron density and the energies of molecular orbitals, which are fundamental to its reactivity.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would define the molecule's frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. espublisher.com In a typical thione-containing heterocyclic compound, the HOMO is often localized around the thioamide group, specifically the sulfur and nitrogen atoms, while the LUMO may be distributed over the C=S bond's π* antibonding orbital.

DFT calculations also generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a negative potential around the sulfur atom, indicating its role as a primary site for electrophilic attack and as a hydrogen bond acceptor.

Table 1: Illustrative Frontier Orbital Energies for a Thioamide System This table presents typical data obtained from DFT calculations and is for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 | Indicates electron-donating capability. |

| LUMO Energy | -1.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Relates to chemical stability and reactivity. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. The structural flexibility of this compound, arising from its seven-membered azepane ring and the long octyl chain, makes MD simulations particularly valuable.

MD simulations would track the atomic motions of the molecule over time, allowing for a thorough exploration of its potential energy surface. This exploration reveals the most stable low-energy conformations and the pathways for interconversion between them. For this compound, simulations would clarify how the bulky, flexible octyl group influences the conformational preferences of the azepane ring, and vice versa. Such simulations can be performed in various environments, such as in a vacuum to study intrinsic properties or in a solvent to understand its behavior in solution. researchgate.netnih.gov

Semi-Empirical and Ab Initio Methods for Reaction Energetics and Transition States

To investigate potential chemical reactions involving this compound, both semi-empirical and ab initio quantum chemistry methods are utilized. These methods differ in their level of approximation and computational cost.

Semi-Empirical Methods , such as AM1 and PM7, are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov This makes them computationally efficient for scanning potential energy surfaces and identifying possible reaction pathways for large molecules. nih.gov They can provide initial estimates of reaction energetics and geometries of transition states.

Ab Initio Methods , which solve the Schrödinger equation without empirical parameters, offer higher accuracy. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, combined with large basis sets, would be used to refine the geometries and energies of reactants, products, and transition states found with other methods. These high-level calculations provide reliable data on reaction barriers (activation energies) and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics. researchgate.net

Conformational Analysis and Ring Dynamics of Azepane Scaffolds

The azepane ring is a seven-membered heterocycle known for its significant conformational flexibility. lifechemicals.com Computational modeling, often in conjunction with NMR spectroscopy, is used to investigate the complex conformational equilibria of substituted azepanes. mq.edu.aumq.edu.au The most stable conformations for the azepane ring are typically twist-chair and chair forms.

For this compound, the presence of the N-octyl substituent and the sp2-hybridized carbon of the thione group significantly influences the ring's dynamics. Computational analysis would involve a systematic search of the conformational space to locate all stable conformers and calculate their relative energies. This analysis helps determine the predominant conformation in a given environment and understand how the ring's shape is biased by its substituents. rsc.org

Table 2: Representative Relative Energies of Azepane Ring Conformations This table shows typical relative energy differences for the azepane scaffold and is for illustrative purposes.

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.0 (Reference) |

| Chair | ~1-2 |

| Boat | ~2-4 |

| Twist-Boat | ~2-4 |

Analysis of Intermolecular Interactions

The thioamide group in this compound is a key functional group for engaging in various non-covalent interactions that dictate its supramolecular chemistry and behavior in condensed phases.

The sulfur atom of the thiocarbonyl group (C=S) is a lone-pair donor and can act as a hydrogen bond acceptor. Although sulfur is a weaker hydrogen bond acceptor than oxygen, these interactions can still play a significant role in the structure of materials containing this moiety. Computational methods would be used to model the interaction of this compound with potential hydrogen bond donors (e.g., water, alcohols). These calculations can determine the geometry, interaction energy, and vibrational frequency shifts associated with hydrogen bond formation.

While the isolated C=S bond does not possess an aromatic π-system for conventional π-π stacking, thioamide groups can participate in stacking interactions with each other. researchgate.net These interactions involve the alignment of thioamide planes and contribute to the stabilization of crystal packing. acs.org

Furthermore, the sulfur atom in the thioamide group can participate in chalcogen bonding. rsc.org A chalcogen bond is a non-covalent interaction where a chalcogen atom (like sulfur) acts as an electrophilic center (a "σ-hole") and interacts with a Lewis base. ed.ac.ukmdpi.com The strength of this interaction depends on the electron-withdrawing nature of the groups attached to the sulfur. nih.gov Computational studies can identify the σ-hole on the sulfur atom and quantify the strength of its interactions with various nucleophiles, providing insight into its role in molecular recognition and crystal engineering. core.ac.uk

Prediction of Tautomeric Preferences and Relative Stabilities

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms, is a critical consideration in the study of heterocyclic compounds containing a thioamide group, such as this compound. This compound can theoretically exist in two tautomeric forms: the thione (amide) form and the thiol (iminothiol) form. The position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity. researchgate.net

Quantum-chemical calculations are frequently employed to predict the most stable tautomer of a molecule in different environments (gas phase and in various solvents). researchgate.netorientjchem.org Methods like Density Functional Theory (DFT) are used to calculate the geometric parameters and relative stabilities of each tautomer and the transition state connecting them. semanticscholar.org

For thione-containing compounds, the thione form is often found to be the most stable. researchgate.net Computational studies on similar heterocyclic thiones have shown that the tautomer containing the C=S (thione) group is energetically favored over the C=N-SH (thiol) form. researchgate.netsemanticscholar.org The relative stability is influenced by factors such as the polarity of the solvent, with more polar solvents often favoring the more polar thione tautomer. researchgate.net

The predicted relative energies determine the equilibrium constant between the two forms. A higher energy difference indicates a strong preference for the more stable tautomer.

Table 1: Illustrative Predicted Relative Stabilities of this compound Tautomers

| Tautomer | Form | Computational Method | Phase | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Tautomer A | Thione | DFT (B3LYP/6-31G*) | Gas | 0.00 |

| Tautomer B | Thiol | DFT (B3LYP/6-31G*) | Gas | +5.8 |

| Tautomer A | Thione | DFT (B3LYP/6-31G*) | Water | 0.00 |

| Tautomer B | Thiol | DFT (B3LYP/6-31G*) | Water | +7.2 |

Note: This data is illustrative and represents typical results from computational studies on similar thione-containing heterocyclic compounds. It is intended to demonstrate the type of information generated from such theoretical investigations.

Electronic Band Structure and Optical Property Modeling

Theoretical modeling provides significant insights into the electronic and optical properties of molecules, which are crucial for applications in materials science and optoelectronics. Time-dependent density functional theory (TD-DFT) is a common method used to study the photophysical properties of organic molecules. espublisher.com These calculations can predict absorption spectra, including the wavelength of maximum absorption (λmax), which corresponds to electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.comscispace.com

The HOMO-LUMO energy gap is a key parameter determined from these studies; it relates to the molecule's electronic stability and its optical properties. espublisher.com A smaller HOMO-LUMO gap generally suggests that the molecule can be excited by lower-energy light, shifting its absorption to longer wavelengths. For a molecule like this compound, computational models can predict how its structure influences these electronic orbitals. The presence of the sulfur atom and the octyl chain would be expected to affect the electron distribution in the HOMO and LUMO.

Furthermore, first-principles calculations based on DFT can be used to determine the electronic band structure, density of states (DOS), and Fermi surfaces for materials in the solid state. researchgate.net While typically applied to crystalline solids, these concepts are foundational to understanding the electronic behavior of molecular materials. For a molecule like this compound, computational studies would likely focus on molecular orbitals rather than a continuous band structure, unless investigating its properties in an aggregated or solid state.

Table 2: Illustrative Predicted Electronic and Optical Properties of this compound

| Property | Predicted Value | Computational Method |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP |

| Max. Absorption Wavelength (λmax) | 275 nm | TD-DFT |

| Main Electronic Transition | π -> π* | TD-DFT |

Note: This data is illustrative, based on typical values obtained for similar organic molecules through computational modeling. It serves to exemplify the parameters derived from theoretical electronic structure calculations.

Molecular Docking and Binding Affinity Prediction (from a theoretical chemistry perspective)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov From a theoretical chemistry perspective, it is widely used in drug design to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net The process involves placing the ligand into the binding site of the receptor and evaluating its conformation and orientation using a scoring function, which estimates the binding affinity. mdpi.com

The binding affinity, often expressed as a binding free energy (ΔG_bind), quantifies the strength of the interaction. Lower binding energy values indicate a more stable protein-ligand complex. mdpi.com These calculations consider various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govchemrxiv.org

For a molecule like this compound, docking studies could be performed against various enzymes to explore its potential as an inhibitor. nih.gov For instance, the thione group could act as a hydrogen bond acceptor, while the hydrophobic octyl chain could engage in favorable interactions within a nonpolar pocket of an enzyme's active site. Advanced computational methods, such as alchemical free energy calculations, can provide more accurate predictions of the relative binding free energies for a series of related compounds. nih.gov These theoretical predictions are invaluable for prioritizing compounds for experimental testing in drug discovery pipelines. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

| Parameter | Predicted Value/Description |

|---|---|

| Target Enzyme | Cyclooxygenase-2 (Illustrative) |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Arg120, Tyr355, Val523 |

| Types of Interactions | Hydrogen bond with Arg120 (via S atom); Hydrophobic interactions with Val523 (via octyl chain) |

| Inhibition Constant (Ki) Prediction | 5.2 µM |

Note: This data is purely illustrative to demonstrate the output of a molecular docking simulation. The target enzyme and results are hypothetical and are not based on experimental data for this compound.

Design and Synthesis of 1 Octylazepane 2 Thione Derivatives and Analogues

Rational Design Principles for Chemical Diversification

The rational design of derivatives of 1-octylazepane-2-thione is predicated on systematically modifying its core structure to explore and optimize its physicochemical and potential biological properties. The azepane-2-thione scaffold presents three primary regions for chemical diversification: the N-substituent, the azepane ring carbons, and the thiocarbonyl group.

N-Substituent Modification: The n-octyl group provides significant lipophilicity. Rational design principles would involve varying the chain length, introducing branching, or incorporating cyclic moieties to modulate this property. Furthermore, the introduction of functional groups such as ethers, amines, or aromatic rings into the alkyl chain could introduce specific interactions with biological targets or alter solubility.

C-Functionalization of the Azepane Ring: The introduction of substituents at various positions on the seven-membered ring can significantly impact the molecule's conformation and steric profile. Functional groups such as alkyl, aryl, hydroxyl, or amino groups can be introduced to probe for specific binding interactions or to serve as handles for further chemical elaboration. The position of substitution (e.g., C3, C4, C5, C6, C7) is a critical design parameter, as it will dictate the spatial orientation of the appended group.

Thiocarbonyl Group Modification: While the current focus is on the thione, isosteric replacements such as a selenone or conversion to a thioether or sulfoxide could be considered to modulate electronic properties and reactivity.

A primary goal of such a design strategy is to create a library of analogues with a range of electronic and steric properties to facilitate structure-activity relationship (SAR) studies, should a particular biological activity be identified.

Synthesis of N-Substituted Azepane-2-thione Derivatives

The synthesis of N-substituted azepane-2-thione derivatives, including the parent compound this compound, can be approached through a two-step sequence involving the N-alkylation of ε-caprolactam followed by thionation.

First, the nitrogen of ε-caprolactam is alkylated with an appropriate octyl halide (e.g., 1-bromooctane). This reaction is typically carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The resulting N-octyl-ε-caprolactam is then subjected to a thionation reaction to convert the carbonyl group into a thiocarbonyl group. A common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgnih.govnih.govbeilstein-journals.org The reaction is typically performed in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene under reflux conditions.

An alternative method for the conversion of N-alkyllactams to N-alkylthiolactams involves a two-step process of O-alkylation with a Meerwein salt (e.g., R₃O⁺BF₄⁻) followed by treatment with a sulfur source like sodium hydrosulfide (NaSH). tandfonline.comtandfonline.com This method can be milder and offer cleaner reaction profiles compared to using Lawesson's reagent. tandfonline.comtandfonline.com

A variety of N-substituted azepane-2-thione derivatives can be synthesized by employing different alkylating agents in the first step. The table below illustrates the versatility of this approach.

| N-Substituent | Alkylating Agent | Thionation Reagent |

| Octyl | 1-Bromooctane (B94149) | Lawesson's Reagent |

| Benzyl | Benzyl Bromide | Lawesson's Reagent |

| Methyl | Iodomethane | Lawesson's Reagent |

| Allyl | Allyl Bromide | Lawesson's Reagent |

This modular approach allows for the generation of a diverse library of N-substituted analogues for further investigation.

Synthesis of C-Functionalized Azepane-2-thione Analogues

The introduction of functional groups onto the carbon framework of the azepane-2-thione ring requires more intricate synthetic strategies. One common approach involves the synthesis of a substituted ε-caprolactam precursor, which is then N-alkylated and thionated as described previously.

For instance, α-functionalization (at the C3 position) of the caprolactam ring can be achieved through various methods, including the generation of an enolate followed by reaction with an electrophile. However, direct C-alkylation of the thiolactam is often challenging. Therefore, functionalization is typically carried out at the lactam stage.

A representative synthetic route could involve the α-bromination of N-protected ε-caprolactam, followed by a nucleophilic substitution reaction to introduce the desired functional group. The protecting group is then removed, and the resulting C-functionalized caprolactam can be N-alkylated and thionated.

Alternatively, multi-component reactions or ring-closing strategies can be employed to construct a pre-functionalized azepane ring system. rsc.org For example, a formal [6+1] annulation reaction has been developed for the synthesis of acylated caprolactams, which could then be converted to their thione analogues. rsc.org

The table below summarizes potential strategies for introducing functionality at different positions of the azepane ring.

| Position of Functionalization | Synthetic Strategy | Potential Functional Groups |

| C3 (α-position) | Enolate alkylation of a protected caprolactam | Alkyl, Aryl, Hydroxymethyl |

| C4/C5/C6 | Starting from a functionalized adipic acid derivative | Hydroxyl, Amino, Alkyl |

| C7 | Ring expansion of a functionalized piperidine | Carboxylate, Aryl |

These methods provide access to a wide array of C-functionalized azepane-2-thione analogues, significantly expanding the chemical space for exploration.

Stereoselective Synthesis of Chiral Azepane-2-thione Derivatives

The introduction of chirality into the azepane-2-thione scaffold can be achieved through several stereoselective synthetic methods. As with C-functionalization, these strategies often focus on the stereoselective synthesis of the precursor caprolactam.

One approach is the use of chiral auxiliaries to direct the stereoselective alkylation of the caprolactam enolate. Subsequent removal of the auxiliary would provide an enantiomerically enriched C-substituted caprolactam.

Asymmetric catalytic methods can also be employed. For example, the enantioselective synthesis of caprolactam precursors has been achieved through various catalytic reactions. x-mol.net These chiral, non-racemic caprolactams can then be carried forward to the desired this compound derivatives, preserving the stereochemistry.

Furthermore, kinetic resolution of racemic lactams or thiolactams via catalytic enantioselective N-acylation has been reported. acs.orgnih.gov This method could potentially be adapted to resolve racemic mixtures of substituted azepane-2-thiones.

The table below outlines some potential approaches for the stereoselective synthesis of chiral azepane-2-thione derivatives.

| Chiral Center Position | Stereoselective Method |

| C3 | Chiral auxiliary-directed enolate alkylation |

| C4/C5/C6 | Asymmetric hydrogenation of an unsaturated precursor |

| C7 | Chiral pool synthesis starting from a chiral amino acid |

| Multiple Centers | Diastereoselective ring-closing metathesis |

These advanced synthetic techniques are crucial for the preparation of stereochemically defined analogues, which are often essential for understanding biological activity.

Structure-Reactivity Relationship Studies of Azepanethiones

The chemical reactivity of this compound and its derivatives is primarily dictated by the interplay between the N-octyl group, the azepane ring conformation, and the thiocarbonyl functionality.

The thiocarbonyl group is significantly more reactive towards nucleophiles than its carbonyl counterpart. The sulfur atom is a better nucleophile and the C=S bond is more polarized. This increased reactivity can be exploited for further chemical modifications. For example, the thione can be converted to a thioether via S-alkylation, or it can participate in various cycloaddition reactions.

The N-octyl group, being a simple alkyl chain, is not expected to have a profound electronic effect on the reactivity of the thiocarbonyl group. However, its steric bulk may influence the approach of reagents to the reactive center.

The conformation of the seven-membered azepane ring is known to be flexible, with several low-energy conformations accessible. rsc.org The introduction of substituents on the ring can significantly influence the conformational equilibrium, which in turn can affect the reactivity of the molecule. For example, a substituent that locks the ring in a particular conformation may either shield or expose the thiocarbonyl group to incoming reagents.

Studies on the reactivity of N-acyl thiolactams have shown that the N-acyl group can influence the reactivity of the thiolactam moiety. rsc.org While the N-octyl group in this compound is not an acyl group, it is conceivable that different N-substituents could modulate the electronic properties of the nitrogen atom and, by extension, the reactivity of the thiocarbonyl group.

Further studies, such as computational modeling and kinetic analysis of reactions with various nucleophiles and electrophiles, would be necessary to fully elucidate the structure-reactivity relationships of this class of compounds.

Future Research Directions and Perspectives for 1 Octylazepane 2 Thione Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The conventional synthesis of 1-Octylazepane-2-thione often relies on the thionation of its corresponding lactam, 1-octylazepan-2-one. This process frequently employs reagents like Lawesson's reagent or phosphorus pentasulfide, which are effective but pose challenges regarding atom economy and the generation of significant waste streams.

Future research should pivot towards the development of greener and more efficient synthetic strategies. Key areas of focus could include:

Catalytic Thionation Processes: The exploration of transition-metal catalyzed reactions could lead to more efficient and environmentally benign thionation methods, reducing the reliance on stoichiometric and often hazardous reagents.

Flow Chemistry Applications: The implementation of continuous flow technologies could offer enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer, more scalable synthetic routes.

Bio-based Feedstocks: Investigating the use of renewable starting materials for the construction of the core azepane structure would align with the principles of green chemistry and contribute to a more sustainable chemical industry.

Table 1: Comparison of Synthetic Methodologies for Azepanethiones html

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.